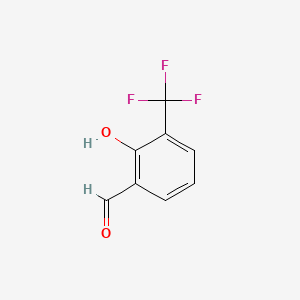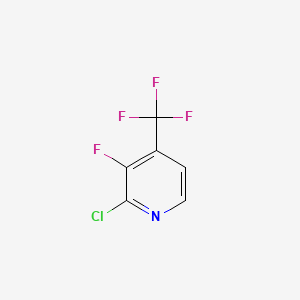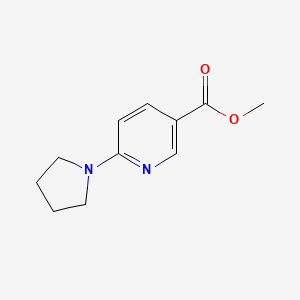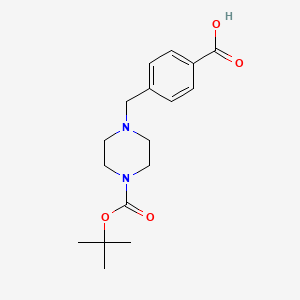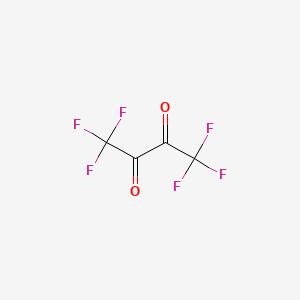
1,1,1,4,4,4-ヘキサフルオロブタン-2,3-ジオン
概要
説明
1,1,1,4,4,4-Hexafluorobutane-2,3-dione is a fluorinated organic compound with the molecular formula C4F6O2. It is known for its unique chemical properties, which make it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of six fluorine atoms and two carbonyl groups, which contribute to its high reactivity and stability.
科学的研究の応用
1,1,1,4,4,4-Hexafluorobutane-2,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, fluorinated polymers, and advanced materials with unique properties
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,4,4,4-Hexafluorobutane-2,3-dione can be synthesized through several methods. One common approach involves the fluorination of butane-2,3-dione using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione often involves large-scale fluorination processes. These processes utilize advanced fluorination technologies and equipment to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .
化学反応の分析
Types of Reactions: 1,1,1,4,4,4-Hexafluorobutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound into partially fluorinated alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated derivatives with various functional groups.
作用機序
The mechanism of action of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive carbonyl groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and influence cellular processes .
類似化合物との比較
1,1,1,2,4,4,4-Heptafluorobutane: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
1,1,1,3,3,4,4-Heptafluorobutane: Another fluorinated butane derivative with distinct chemical properties.
1,1,1,4,4,4-Hexafluorobutane: Lacks the carbonyl groups present in 1,1,1,4,4,4-Hexafluorobutane-2,3-dione, resulting in different reactivity
Uniqueness: 1,1,1,4,4,4-Hexafluorobutane-2,3-dione stands out due to its dual carbonyl groups and high fluorine content, which confer unique reactivity and stability. These properties make it particularly valuable in applications requiring strong electron-withdrawing effects and resistance to degradation .
特性
IUPAC Name |
1,1,1,4,4,4-hexafluorobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIDKLPSOSQFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374712 | |
| Record name | 1,1,4,4,4-Hexafluorobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685-24-5 | |
| Record name | 1,1,4,4,4-Hexafluorobutane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-butanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


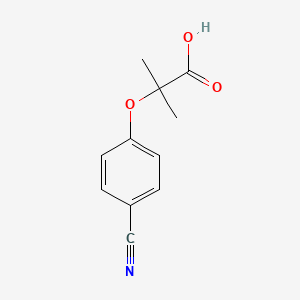
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)
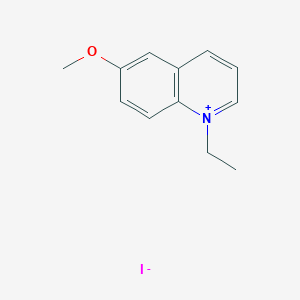
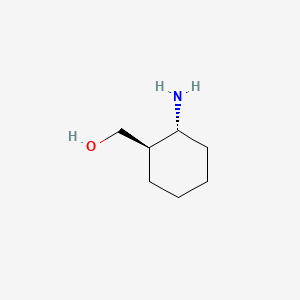
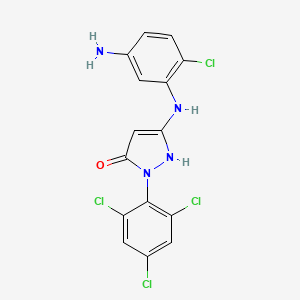
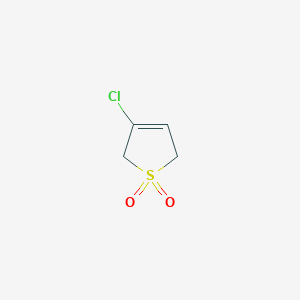
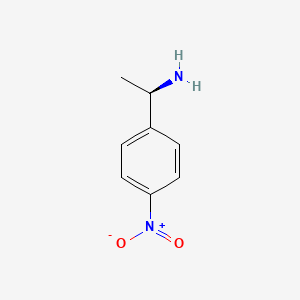
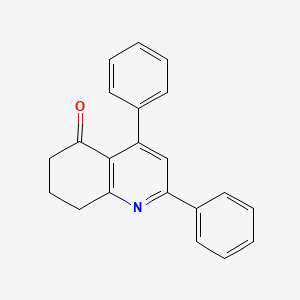
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
